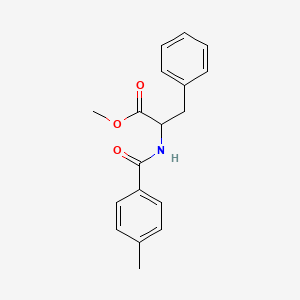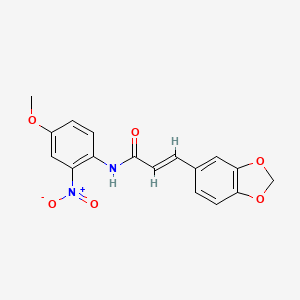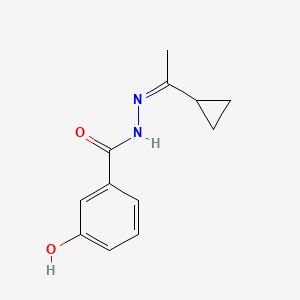![molecular formula C17H27NO2 B3847294 4-[3-(2-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847294.png)
4-[3-(2-tert-butylphenoxy)propyl]morpholine
Descripción general
Descripción
4-[3-(2-tert-butylphenoxy)propyl]morpholine, commonly known as TBPM, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
TBPM exerts its effects by selectively binding to GPCRs, leading to downstream signaling cascades that regulate various physiological processes. The exact mechanism of action of TBPM is still under investigation, but current research suggests that it may modulate the activity of certain GPCRs by stabilizing specific receptor conformations.
Biochemical and Physiological Effects:
TBPM has been shown to have various biochemical and physiological effects, depending on the specific GPCR it binds to. For example, TBPM has been shown to modulate the activity of the dopamine D2 receptor, leading to changes in dopamine signaling and behavior. TBPM has also been shown to have anti-inflammatory effects by binding to the chemokine receptor CXCR4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBPM in lab experiments is its high selectivity for certain GPCRs, allowing for more precise modulation of specific signaling pathways. However, one limitation is the lack of knowledge regarding its long-term effects and potential side effects.
Direcciones Futuras
Future research on TBPM could focus on further elucidating its mechanism of action, identifying potential therapeutic targets, and developing more selective and potent derivatives. Additionally, TBPM could be used as a tool to better understand the role of specific GPCRs in various physiological processes.
Aplicaciones Científicas De Investigación
TBPM has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone regulation, and immune response. TBPM has been shown to selectively bind to certain GPCRs, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
4-[3-(2-tert-butylphenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,3)15-7-4-5-8-16(15)20-12-6-9-18-10-13-19-14-11-18/h4-5,7-8H,6,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVMNZIIYOCWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(2-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3847221.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)
![4-[4-(2-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847244.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2-methoxybenzene](/img/structure/B3847252.png)
![diethyl [5-(3-methoxyphenoxy)pentyl]malonate](/img/structure/B3847258.png)

![4-[(4-chloro-1-naphthyl)oxy]butyl thiocyanate](/img/structure/B3847282.png)

![N-[2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}amino)ethyl]isonicotinamide](/img/structure/B3847299.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)